N-benzyl-2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-benzyl-2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex molecule featuring a 1,4-dihydropyridin-4-one core substituted with a methoxy group at position 5 and a benzyl-acetamide moiety at position 1. The 2-position of the dihydropyridinone ring is further modified with a piperazine linker bearing a furan-2-carbonyl group.
Properties
IUPAC Name |
N-benzyl-2-[2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-33-23-17-29(18-24(31)26-15-19-6-3-2-4-7-19)20(14-21(23)30)16-27-9-11-28(12-10-27)25(32)22-8-5-13-34-22/h2-8,13-14,17H,9-12,15-16,18H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKOFONGLYQSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is further reacted with a benzyl halide to introduce the benzyl group. The final step involves the condensation of this intermediate with a methoxy-substituted pyridine derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can yield alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its target pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular targets are involved.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Core Heterocycles: The target compound’s dihydropyridinone core contrasts with BZ-I’s benzothiazole and the pyrazolopyrimidinone in the fluorophenyl analog. Dihydropyridinones are known for redox activity and enzyme modulation, while benzothiazoles often exhibit anticancer properties via DNA intercalation .
- Substituent Effects: The furan-2-carbonyl piperazine group in both the target compound and BZ-I suggests shared π-π stacking or hydrogen-bonding capabilities.
Physicochemical and Pharmacological Comparisons
Solubility and Lipophilicity
- The target compound ’s methoxy and benzyl groups may increase lipophilicity compared to BZ-I’s benzothiazole, which has a planar aromatic system. However, the fluorophenyl analog’s fluorine atom could balance hydrophobicity with polarity, enhancing bioavailability .
- The shared acetamide linker in all three compounds likely improves water solubility by providing hydrogen-bonding sites.
Biological Activity
N-benzyl-2-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure includes multiple functional groups that may contribute to its biological activity, including a furan ring, piperazine, and a dihydropyridine moiety. This article explores the biological activity of this compound based on existing research findings.
Chemical Formula
The molecular formula for this compound is .
IUPAC Name
The IUPAC name is N-benzyl-2-[2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-methoxy-4-oxopyridin-1-yl]acetamide.
This compound may interact with specific molecular targets such as enzymes and receptors. The binding of this compound to its targets can modulate various cellular signaling pathways, potentially leading to therapeutic effects.
Therapeutic Potential
Research indicates that this compound could have several therapeutic applications:
Anticancer Activity : Preliminary studies have shown that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with dihydropyridine structures have been explored for their ability to inhibit cancer cell proliferation.
Antimicrobial Properties : Compounds containing furan and piperazine rings often demonstrate antimicrobial activity. This suggests that N-benzyl derivatives may also possess antibacterial or antifungal properties.
Neuroprotective Effects : Some studies suggest that similar compounds can protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases.
Case Studies and Research Findings
A variety of studies have assessed the biological activity of related compounds:
| Study Focus | Findings |
|---|---|
| Cytotoxicity | A study found that derivatives similar to N-benzyl compounds showed significant cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Antimicrobial Activity | Research indicated that compounds with furan and piperazine structures exhibited effective inhibition against pathogens like E. coli and S. aureus, with MIC values around 5 µg/mL. |
| Neuroprotective Studies | In vitro tests demonstrated that certain derivatives could reduce oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
